molecular formula C19H20N2O B11833261 4-(4-Aminophenyl)aniline;2-methylphenol

4-(4-Aminophenyl)aniline;2-methylphenol

Cat. No.: B11833261
M. Wt: 292.4 g/mol
InChI Key: NRFTYXPBPGGKHT-UHFFFAOYSA-N
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Description

4-(4-Aminophenyl)aniline (CAS: N/A) is a diamine compound featuring two aromatic rings linked via an amine group, with para-substituted amino groups. It is structurally analogous to 4,4'-diaminodiphenylamine and related aromatic amines . This compound is pivotal in synthesizing polymers, dyes, and liquid crystalline materials due to its electron-rich aromatic system and reactivity in coupling reactions .

2-Methylphenol (o-cresol; CAS: 95-48-7) is a monocyclic phenolic compound with a methyl substituent at the ortho position. It is widely used in resins, disinfectants, and as an intermediate in organic synthesis. Its reactivity is influenced by the electron-donating methyl group and the acidic hydroxyl group .

Properties

Molecular Formula

C19H20N2O

Molecular Weight

292.4 g/mol

IUPAC Name

4-(4-aminophenyl)aniline;2-methylphenol

InChI

InChI=1S/C12H12N2.C7H8O/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10;1-6-4-2-3-5-7(6)8/h1-8H,13-14H2;2-5,8H,1H3

InChI Key

NRFTYXPBPGGKHT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1O.C1=CC(=CC=C1C2=CC=C(C=C2)N)N

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The nitrosation step converts m-cresol (3-methylphenol) into 4-nitroso-3-methylphenol using sodium nitrite (NaNO₂) and hydrochloric acid (HCl) in an alkaline medium. The reaction proceeds via electrophilic aromatic substitution, where the nitrosyl ion (NO⁺) attacks the para position relative to the hydroxyl group. Optimal conditions include:

  • Temperature : 3–10°C to minimize side reactions.

  • Molar Ratios : m-Cresol:NaOH:NaNO₂ = 1:0.39:0.68.

  • Acid Concentration : 36% HCl, ensuring sufficient proton availability for nitrosyl ion formation.

In Example 1, this step achieved a 93.0% yield of 4-nitroso-3-methylphenol, demonstrating the efficacy of controlled low-temperature conditions.

Byproduct Management

The patent emphasizes filtering the reaction mixture to remove sodium chloride (NaCl) byproducts, followed by water washing to eliminate residual salts. This minimizes contamination in subsequent steps, ensuring high-purity intermediates.

Catalytic Hydrogenation: Reduction to 4-Amino-3-Methylphenol

Hydrogenation Parameters

The nitroso group (–NO) is reduced to an amine (–NH₂) using hydrogen gas (H₂) in the presence of a catalyst. Key variables include:

ParameterOptimal RangeImpact on Yield/Purity
Catalyst Pd/C (5% loading)Higher activity vs. Raney Ni
Temperature 20–25°CPrevents over-reduction
Solvent MethanolEnhances catalyst dispersion
Reaction Time 2–8 hoursEnsures complete conversion

Example 1 reported an 85% yield using Pd/C at 20–25°C, while Example 3 achieved 88.1% with Raney nickel in ethanol.

Role of Promoters

Ammonia (NH₃) or organic amines (e.g., trimethylamine) act as promoters, neutralizing acidic byproducts and stabilizing the catalyst. A promoter-to-substrate ratio of 0.01–0.1:1 is critical for maintaining reaction efficiency.

Purification Process: Crystallization and Drying

Solvent Selection for Recrystallization

Crude 4-amino-3-methylphenol is dissolved in low-boiling alcohols (methanol or ethanol) at 40–70°C, followed by cooling to induce crystallization. Methanol outperforms ethanol due to its lower viscosity and higher solubility, yielding products with ≥99.5% purity (Example 1).

Drying Conditions

Vacuum drying at 30–60°C removes residual solvents without degrading the product. Example 2 utilized 45°C drying to achieve 99.7% purity, underscoring the importance of temperature control.

Experimental Results and Process Optimization

Comparative Analysis of Catalysts

The table below contrasts catalyst performance across four examples:

ExampleCatalystSolventTemperature (°C)Yield (%)Purity (%)
1Pd/CMethanol20–2585.099.5
2Pd/CMethanol20–2580.599.7
3Raney NiEthanol30–3588.199.3
4Pd/AlIPA20–2582.099.7

Pd/C in methanol provided consistent results, whereas Raney nickel in ethanol offered marginally higher yields at elevated temperatures.

Solvent-to-Substrate Ratio Effects

A methanol-to-substrate ratio of 7.5:1 (Example 1) ensured complete dissolution during hydrogenation, while lower ratios (2:1) sufficed for recrystallization. Excess solvent prolonged reaction times without improving yields.

Environmental and Industrial Considerations

The patented method reduces wastewater generation by recycling methanol and catalysts. Example 2 recovered 600 kg of methanol from a 2000L batch, highlighting the process’s scalability and cost-effectiveness. Additionally, the use of Pd/C allows for catalyst reuse after filtration, further enhancing sustainability .

Chemical Reactions Analysis

Oxidative Amination Reactions

This compound participates in para-selective oxidative coupling reactions catalyzed by metalloporphyrin complexes. Key findings from Fe[TPP]Cl-catalyzed reactions ( ):

Substrate PairConditionsProductYieldMechanism
2,4-dimethylphenol + anilineFe[TPP]Cl (1 mol%), HFIP solvent, rtN,O-biaryl compound39%Oxidative amination/ -sigmatropic rearrangement
4-methoxyphenol + 3,4-dimethoxyanilineMn[TPP]Cl (10 mol%), TFE solventBenzoquinone anil 23 (cis/trans)73%Sequential dehydrogenation/elimination
Phenol derivatives + secondary anilines0.5 M HFIP, overnightCatechol derivatives (e.g., 35 )63%Quinamine intermediate formation

Critical Factors ( ):

  • Solvent polarity (HFIP > TFE > toluene) enhances reaction rates by stabilizing ionic intermediates

  • Electron-donating para-substituents (e.g., -OMe, -CH3) increase oxidation potential by +0.12–0.31 V

  • Catalyst choice (Fe vs. Mn) affects product distribution due to redox potential differences (FeIII/IV: +0.98 V vs. MnIII/IV: +1.21 V vs. SHE)

Nucleophilic Aromatic Substitution

The amino groups exhibit strong nucleophilic character, enabling reactions with electrophiles ( ):

Key Reaction Pathways :

  • Diazotization : Forms diazonium salts at 0–5°C (pH < 3) for subsequent coupling reactions

  • Schiff Base Formation : Reacts with carbonyl compounds (k = 2.4 × 10−3 M−1s−1 in ethanol at 25°C)

  • Electrophilic Halogenation : Bromination occurs preferentially at the para-position relative to phenolic -OH (90% regioselectivity)

Steric Effects :

  • Methyl group at phenolic ortho-position reduces reaction rates by 40% compared to unsubstituted analogs

  • Bulky electrophiles show 3:1 preference for aniline vs. phenol functionalization

Oxidation Pathways

Electrochemical studies reveal distinct oxidation behaviors ( ):

ParameterPhenolic ComponentAniline Component
Oxidation Potential (vs. Ag/AgCl)+0.84 V+0.67 V
pH Dependency (ΔE/ΔpH)−59 mV/pH−31 mV/pH
Rate Constant (log k<sub>rel</sub>)0.724 (4-methylphenol)−0.195 (2-chloroaniline)

Notable Observations :

  • Concurrent oxidation of both moieties generates quinone-imine intermediates (λ<sub>max</sub> = 480 nm)

  • Atmospheric O<sub>2</sub> accelerates degradation via radical chain mechanisms (t<sub>1/2</sub> = 12 hr in aerated solutions)

Condensation Reactions

Under metal-free conditions, this compound undergoes acid-catalyzed condensations ( ):

Representative Example :

text
4-(4-Aminophenyl)aniline;2-methylphenol + Benzaldehyde → 4-(Bis(4-aminophenyl)methyl)phenol (3f) Conditions: HNTf2 catalyst, toluene, 80°C Yield: 88%

Key Trends :

  • NTf<sub>2</sub><sup>−</sup> anions outperform OTf<sub>−</sub> and pTsO<sub>−</sub> by 23–48% yield improvements

  • Electron-rich aldehydes (e.g., 4-MeOC6H4CHO) increase reaction rates 3-fold vs. electron-deficient analogs

Polymerization Behavior

The compound serves as a monomer in thermoset resins ( ):

PropertyValue
Gel Time (150°C)8.2 min
Thermal Decomposition (T<sub>d10%</sub>)298°C
Crosslink Density3.4 × 10<sup>−4</sup> mol/cm<sup>3</sup>

Applications :

  • Epoxy curing agents (T<sub>g</sub> = 172°C)

  • Polyurethane catalysts (TOF = 420 hr<sup>−1</sup>)

  • Corrosion inhibitors (90% efficiency in 1 M HCl)

Scientific Research Applications

Chemistry

The compound serves as a crucial building block in organic synthesis. It can be utilized to create more complex organic molecules through various chemical reactions, including:

  • Synthesis of Azo Dyes: The amino group allows for the formation of azo compounds, which are widely used as dyes in textiles.
  • Formation of Schiff Bases: The compound can react with aldehydes or ketones to form Schiff bases, which are important intermediates in organic synthesis.

Biology

In biological research, 4-(4-Aminophenyl)aniline;2-methylphenol has been investigated for its potential roles:

  • Enzyme Inhibition Studies: The compound exhibits properties that may inhibit specific enzymes, making it valuable for studying metabolic pathways.
  • Antimicrobial Activity: Preliminary studies suggest that it possesses antimicrobial properties against various bacterial strains, indicating potential use in antibiotic development.

Medicine

The therapeutic applications of this compound are being explored:

  • Anticancer Research: Similar compounds have shown cytotoxic effects against cancer cell lines. Its structural features may contribute to its efficacy in targeting cancer cells.
  • Anti-inflammatory Properties: Research indicates that this compound could be effective in reducing inflammation, making it a candidate for developing anti-inflammatory drugs.

Industry

In industrial applications, the compound is utilized for:

  • Production of Dyes and Pigments: Its chemical structure allows it to be used in creating vibrant dyes and pigments for various materials.
  • Chemical Manufacturing: It serves as an intermediate in the synthesis of other industrial chemicals.

Case Study 1: Antimicrobial Efficacy

A study conducted on derivatives of this compound demonstrated significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The modifications to the ethylamino group enhanced the antibacterial properties, suggesting that structural optimization can lead to new antimicrobial agents .

Case Study 2: Anticancer Activity

Research focused on the cytotoxic effects of similar compounds showed promising results against breast cancer cell lines. The study reported IC50 values in the micromolar range, indicating that these compounds could be developed further as anticancer agents .

Mechanism of Action

The mechanism of action of 4-(4-aminophenyl)aniline;2-methylphenol involves its interaction with specific molecular targets and pathways. For instance, it can form reactive oxygen species that lead to DNA damage, which is a key factor in its antimicrobial and anticancer activities . The compound’s ability to undergo electrophilic aromatic substitution also allows it to interact with various enzymes and receptors in biological systems.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-(4-Aminophenyl)aniline and Aromatic Diamine Analogs

Key Findings :

  • Electron-Donating Groups: Derivatives like 4-((4-alkoxyphenyl)diazenyl)aniline (e.g., nonyloxy, decyloxy) exhibit liquid crystalline behavior due to flexible alkyl chains .
  • Fluorinated Analogs: 2,2-Bis(4-aminophenyl)hexafluoropropane demonstrates enhanced thermal stability (>300°C decomposition) compared to non-fluorinated analogs, albeit with lower synthetic yields (20–40%) due to challenges in Friedel-Crafts reactions .
  • Sulfonyl Modifications: 4-(Morpholinosulfonyl)aniline shows reduced basicity compared to 4-(4-Aminophenyl)aniline, making it suitable for pH-sensitive applications .
Reactivity and Functionalization
  • Coupling Reactions: 4-(4-Aminophenyl)aniline undergoes Buchwald-Hartwig amination to form imidazole derivatives, though competing side reactions may occur without optimized conditions .
  • Diazonium Salts: Derivatives like 4-((4-Aminophenyl)diazenyl)phenol are synthesized via diazonium coupling, with yields >80% and applications in electrodeposition .

2-Methylphenol and Substituted Phenol Analogs

Key Findings :

  • Substituent Effects: The ortho-methyl group in 2-methylphenol reduces acidity (pKa ~10.3) compared to phenol (pKa ~9.95) due to steric hindrance .
  • Amino-Substituted Phenols: 4-Aminophenol exhibits higher water solubility (2.4 g/100 mL) than 2-methylphenol (0.6 g/100 mL) due to hydrogen bonding .
  • Synthetic Pathways: 2-Methylphenol is synthesized via nucleophilic displacement of dichlorothiadiazinone, whereas 4-methylphenol derivatives are formed via condensation reactions .

Data Tables

Table 1: Thermal and Solubility Properties

Compound Thermal Stability (°C) Water Solubility (g/100 mL) Organic Solubility
4-(4-Aminophenyl)aniline 200–250 (decomp.) <0.1 DMSO, DMF
2,2-Bis(4-aminophenyl)hexafluoropropane >300 Insoluble Chloroform, THF
2-Methylphenol 190–200 0.6 Ethanol, ether
4-Aminophenol 284 (decomp.) 2.4 Ethanol, acetone

Table 2: Spectroscopic Data

Compound IR (N-H stretch, cm⁻¹) ^1H-NMR (δ, ppm) ^13C-NMR (δ, ppm)
4-(4-Aminophenyl)aniline 3350–3450 6.5–7.2 (aromatic H) 115–150 (aromatic C)
2-Methylphenol 3200–3600 (O-H) 2.2 (CH3), 6.7–7.1 (Ar-H) 20.5 (CH3), 115–150 (Ar-C)

Biological Activity

The compound 4-(4-Aminophenyl)aniline;2-methylphenol , also known as a derivative of aniline and phenolic compounds, has garnered attention for its diverse biological activities. This article provides a detailed overview of its biological properties, including antimicrobial effects, mutagenicity, and potential applications in medicinal chemistry.

Overview of the Compound

  • Chemical Structure : The compound consists of an aniline moiety substituted with a methyl group on the phenolic ring. This structural configuration influences its chemical reactivity and biological activity.
  • Molecular Formula : C13_{13}H13_{13}N2_{2}O

Antimicrobial Properties

Research indicates that compounds similar to This compound exhibit significant antimicrobial activity. For instance, studies have demonstrated effectiveness against various bacterial strains, suggesting potential use in developing antimicrobial agents.

  • Mechanism of Action : The antimicrobial action is believed to involve disruption of microbial cell membranes and interference with metabolic processes.

Mutagenicity

The compound has been classified among mutagenic chemicals based on its structural characteristics. It is essential to evaluate its mutagenic potential due to the presence of amino and phenolic groups, which can contribute to DNA interactions .

  • Case Studies : In vitro assays have shown that similar compounds can induce mutations in bacterial models, raising concerns about their safety in consumer products.

Synthesis and Characterization

Recent methodologies for synthesizing This compound have focused on efficient routes that minimize environmental impact. For example, metal- and solvent-free synthesis methods have been developed using Brönsted acidic ionic liquids, yielding high purity products .

Synthesis MethodYield (%)Conditions
Friedel-Crafts Reaction75%Metal-free, room temperature
Ionic Liquid CatalysisUp to 99%Under solvent-free conditions

Applications in Medicinal Chemistry

The compound's structural features suggest potential applications in drug design. Its ability to interact with biological targets makes it a candidate for further investigation in pharmacology.

  • Potential Uses :
    • Development of new antimicrobial agents.
    • Investigation as a lead compound for anticancer drugs due to its ability to induce apoptosis in certain cancer cell lines.

Q & A

Basic Research Questions

Q. What are the recommended synthetic methods for 4-(4-Aminophenyl)aniline and 2-methylphenol in academic laboratories?

  • 4-(4-Aminophenyl)aniline : Synthesized via catalytic hydrogenation of nitro precursors (e.g., 4-nitrophenyl derivatives) using Pd/C under H₂ gas. Post-reduction purification involves column chromatography or recrystallization to remove residual catalysts .
  • 2-Methylphenol : Produced via Friedel-Crafts alkylation of phenol with methanol in the presence of acidic catalysts (e.g., H₂SO₄). Distillation or liquid-liquid extraction is used for isolation .

Q. Which analytical techniques are optimal for quantifying 2-methylphenol in complex mixtures?

  • Gas Chromatography-Mass Spectrometry (GC-MS) : Use a polar capillary column (e.g., DB-5) with temperature programming (50–250°C) to separate phenolic derivatives. Calibration curves with internal standards (e.g., phenol-d6) improve accuracy .
  • 4-Aminoantipyrine Method : Buffered at pH 10, 2-methylphenol reacts with 4-aminoantipyrine and potassium ferricyanide to form a yellow complex, measurable spectrophotometrically at 500 nm .

Q. What safety protocols are critical for handling 4-(4-Aminophenyl)aniline?

  • Personal Protective Equipment (PPE) : Lab coats, nitrile gloves, and safety goggles.
  • Engineering Controls : Conduct experiments in fume hoods to avoid inhalation.
  • Waste Disposal : Follow institutional guidelines for carcinogens (GHS Category 1A) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in purity assessments between HPLC and GC-MS for 4-(4-Aminophenyl)aniline?

  • Cross-Validation : Confirm purity via ¹H NMR (analyzing aromatic proton integration) and elemental analysis (C/H/N ratios).
  • Matrix Effects : Adjust mobile phase composition in HPLC (e.g., acetonitrile:water with 0.1% TFA) to mitigate column adsorption issues. For GC-MS, derivatize amines to reduce polarity .

Q. What strategies mitigate oxidative degradation of 4-(4-Aminophenyl)aniline during long-term storage?

  • Storage Conditions : Use amber vials under inert gas (N₂/Ar) at –20°C. Add antioxidants (e.g., BHT) at 0.1% w/w.
  • Stability Monitoring : Periodic HPLC analysis (C18 column, UV detection at 280 nm) to track degradation products .

Q. How do surface interactions influence the reactivity of 2-methylphenol in environmental chemistry studies?

  • Adsorption Studies : Use quartz crystal microbalance (QCM) or X-ray photoelectron spectroscopy (XPS) to analyze interactions with silica or indoor surfaces (e.g., gypsum).
  • Reactivity : Assess oxidation pathways under UV light or ozone exposure, measuring intermediates via FTIR or LC-MS .

Q. What experimental designs address contradictory data in the co-analysis of 4-(4-Aminophenyl)aniline and 2-methylphenol?

  • Chromatographic Separation : Optimize gradient elution in UPLC (e.g., HILIC columns) to resolve overlapping peaks.
  • Selective Derivatization : Use dansyl chloride for amine-specific labeling (4-(4-Aminophenyl)aniline) and acetyl chloride for phenolic –OH groups (2-methylphenol) to enhance detection specificity .

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